N-methyl-S-benzyl-L-cysteine
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Overview
Description
N-methyl-S-benzyl-L-cysteine: is an organic compound with the molecular formula C11H15NO2S. It is a derivative of L-cysteine, where the amino group is methylated, and the sulfur atom is bonded to a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-S-benzyl-L-cysteine can be synthesized through several methods. One common approach involves the reaction of L-cysteine with benzyl chloride in the presence of a base, followed by methylation of the amino group using methyl iodide . The reaction conditions typically include:
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Base: A strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-methyl-S-benzyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the benzyl group, yielding L-cysteine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of this compound sulfoxide and sulfone.
Reduction: Formation of N-methyl-L-cysteine.
Substitution: Formation of N-methyl-S-substituted-L-cysteine derivatives.
Scientific Research Applications
N-methyl-S-benzyl-L-cysteine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism by which N-methyl-S-benzyl-L-cysteine exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It may modulate oxidative stress pathways, influence cellular signaling, and impact gene expression.
Comparison with Similar Compounds
N-methyl-S-benzyl-L-cysteine can be compared with other similar compounds, such as:
S-benzyl-L-cysteine: Lacks the methyl group on the amino nitrogen.
S-methyl-L-cysteine: Lacks the benzyl group on the sulfur atom.
S-phenyl-L-cysteine: Contains a phenyl group instead of a benzyl group on the sulfur atom.
Uniqueness: this compound is unique due to the presence of both the methyl and benzyl groups, which confer distinct chemical properties and potential biological activities .
Properties
CAS No. |
19519-04-1 |
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Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(2R)-3-benzylsulfanyl-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C11H15NO2S/c1-12-10(11(13)14)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
VOIWSJLSIJRVCQ-JTQLQIEISA-N |
Isomeric SMILES |
CN[C@@H](CSCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CNC(CSCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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